REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1)C1C=CC=CC=1.[H][H]>C(O)C.[OH-].[Pd+2].[OH-]>[CH:18]1([C:15]2[CH:14]=[CH:13][C:12]([O:11][CH2:10][CH2:9][OH:8])=[CH:17][CH:16]=2)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1 |f:3.4.5|
|
Name
|
1-[2-(Benzyloxy)ethoxy]-4-cyclohexylbenzene
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCOC1=CC=C(C=C1)C1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene (×2)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC=C(OCCO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |